2-(Cyclopent-2-en-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopent-2-en-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,3-5,7-9,12H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOEVZWJDFKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289307 | |
| Record name | 2-(cyclopent-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-83-4 | |
| Record name | NSC60237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(cyclopent-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Cyclopent 2 En 1 Yl Phenol
Catalytic Strategies in the Formation of 2-(Cyclopent-2-en-1-yl)phenol
Catalytic methods are paramount in modern organic synthesis for their efficiency and selectivity. The formation of the target compound benefits from various catalytic systems that facilitate the precise alkylation of the phenol (B47542) ring.
Transition Metal-Catalyzed Routes for Phenol Alkylation
Transition metal catalysis offers powerful tools for the allylic alkylation of phenols. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are particularly relevant for forming the C-C bond between the phenol and the cyclopentenyl group. organic-chemistry.org In a typical approach, a cyclopentenyl precursor bearing a suitable leaving group, such as an acetate (B1210297) or carbonate, reacts with phenol in the presence of a palladium(0) catalyst.
The catalytic cycle begins with the coordination of the Pd(0) catalyst to the cyclopentenyl system, followed by oxidative addition to form a (π-allyl)palladium intermediate. organic-chemistry.org The phenoxide, acting as a soft nucleophile, then attacks the allyl moiety to yield this compound. The regioselectivity of this attack, which determines the formation of the branched product, can be influenced by the ligand environment around the metal center and the nature of the nucleophile. organic-chemistry.org Catalysts based on other transition metals like iridium and molybdenum can also be employed, sometimes offering complementary regioselectivity to palladium. organic-chemistry.org Ruthenium complexes have also been shown to catalyze the ortho-allylation of phenols. nih.gov
| Catalyst System | Cyclopentenyl Precursor | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Cyclopent-2-en-1-yl acetate | K₂CO₃ | THF | Reflux |
| [Ir(COD)Cl]₂ / Ligand | Cyclopent-2-en-1-yl carbonate | Cs₂CO₃ | Dioxane | 80 °C |
| Cp*RuCl(COD) | 3-Chlorocyclopentene | NaH | DMF | Room Temp |
Organocatalytic Approaches to Cyclopentenylation of Phenols
Organocatalysis has emerged as a powerful strategy for metal-free synthesis, often providing high levels of stereocontrol. For the cyclopentenylation of phenols, chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the reaction by activating the cyclopentenylating agent and controlling the approach of the phenol nucleophile. This approach is particularly valuable for achieving enantioselectivity. nih.gov
The reaction typically involves the protonation of a cyclopentenyl precursor, such as cyclopent-2-en-1-ol, by the chiral phosphoric acid. This generates a chiral contact ion pair, where the catalyst directs the subsequent nucleophilic attack from the phenol to a specific face of the incipient carbocation or allylic species, thereby inducing asymmetry in the final product. The hydroxyl group of the phenol can form hydrogen bonds with the catalyst, further organizing the transition state to achieve high ortho-selectivity and enantioselectivity.
Enantioselective and Diastereoselective Catalytic Synthesis of this compound
Achieving stereocontrol is a significant challenge in the synthesis of this compound, as the reaction creates a chiral center at the carbon atom linking the two rings.
Enantioselective Synthesis: Asymmetric allylic alkylation (AAA) is the key strategy for controlling enantioselectivity. uwindsor.ca In transition metal catalysis, this is accomplished by using chiral ligands that coordinate to the metal center (e.g., palladium). nih.gov These chiral ligands create a chiral environment around the (π-allyl)palladium intermediate, forcing the phenol nucleophile to attack from a specific direction. uwindsor.canih.gov Ligands like chiral phosphinooxazolines (PHOX) have been successfully employed in related systems. nih.gov
| Catalyst Type | Chiral Moiety | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Palladium-Catalyzed | (S)-t-BuPHOX | Up to 94% |
| Ruthenium-Catalyzed | Planar-chiral Cyclopentadienyl Ligand | High |
| Organocatalytic | Chiral Phosphoric Acid (e.g., TRIP) | Up to 99% |
Diastereoselective Synthesis: If the phenol or cyclopentenyl moiety is already substituted with a chiral center, the reaction can be diastereoselective. The existing stereocenter can direct the incoming substituent to a preferred face of the molecule. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex molecules.
Non-Catalytic and Stoichiometric Synthetic Pathways to this compound
While catalytic methods are often preferred, non-catalytic and stoichiometric approaches remain fundamental. The classical Friedel-Crafts alkylation is a primary example. wikipedia.orgorganic-chemistry.org This reaction involves treating phenol with a cyclopentenylating agent, such as cyclopentene (B43876) or 3-chlorocyclopentene, in the presence of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid (H₂SO₄). wikipedia.orgjk-sci.comppor.az
The Lewis acid polarizes or fully cleaves the C-X or C=C bond of the alkylating agent to generate a cyclopentenyl carbocation or a related electrophilic species. pw.live The electron-rich phenol ring then attacks this electrophile. A major drawback of this method is the lack of selectivity; it often yields a mixture of ortho- and para-isomers, as well as polyalkylated products, because the newly introduced alkyl group activates the ring for further substitution. organic-chemistry.orgpw.live The reaction conditions are often harsh, and the use of stoichiometric amounts of Lewis acids generates significant waste.
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new, more efficient synthetic routes.
Elucidation of Reaction Intermediates and Transition States
The key intermediates and transition states differ significantly between the various synthetic methodologies.
Transition Metal-Catalyzed Routes: The central intermediate is the (η³-allyl)palladium complex. organic-chemistry.org This species is formed via oxidative addition of a Pd(0) complex to a precursor like cyclopent-2-en-1-yl acetate. The stereochemical outcome of the reaction is determined during the subsequent nucleophilic attack of the phenoxide on this intermediate. The attack typically occurs on the face of the allyl system opposite to the metal, and the chiral ligands on the palladium influence which terminus of the allyl group is attacked and from which face, thereby controlling both regio- and enantioselectivity. uwindsor.canih.gov
Acid-Catalyzed (Friedel-Crafts) Routes: The mechanism proceeds through the formation of a cyclopentenyl carbocation as the key electrophilic intermediate. pw.livepnnl.gov When using cyclopentene, protonation by a Brønsted acid generates the carbocation. pnnl.gov This planar carbocation is then attacked by the π-system of the phenol ring. The attack leads to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgpw.live The final step is the deprotonation of the arenium ion, which restores the aromaticity of the ring. The transition state leading to the ortho-product is influenced by potential coordination or hydrogen bonding with the phenolic hydroxyl group, while the transition state for the para-product is often sterically less hindered.
Organocatalytic Routes: In reactions catalyzed by chiral Brønsted acids, the key intermediate is a contact ion pair formed between the protonated cyclopentenyl precursor and the chiral conjugate base of the acid catalyst. The transition state involves a highly organized assembly where the catalyst, the electrophile (cyclopentenyl moiety), and the nucleophile (phenol) are held in close proximity through non-covalent interactions, such as hydrogen bonding. This organization dictates the facial selectivity of the nucleophilic attack, leading to the enantioenriched product.
Kinetic and Thermodynamic Analysis of Formation Pathways
Detailed kinetic studies, including the determination of reaction rate constants, activation energies, and the influence of catalyst and substrate concentrations, have not been specifically reported for the synthesis of this compound. Similarly, thermodynamic parameters such as the enthalpy and entropy of formation for this compound through its primary synthetic routes are not documented in the literature. Such data would be crucial for optimizing reaction conditions to maximize yield and efficiency, but would require dedicated experimental investigation.
Stereochemical Control and Product Distribution Mechanisms
While the synthesis of this compound can theoretically lead to chiral products, specific studies detailing the stereochemical control of its formation are not available. Information regarding the use of chiral ligands to induce enantioselectivity, the resulting enantiomeric excess or diastereomeric ratios, and the mechanistic pathways that govern the stereochemical outcome have not been published. A thorough understanding of these aspects would be essential for the asymmetric synthesis of this compound, but this remains an area for future research.
Chemical Reactivity and Derivatization Studies of 2 Cyclopent 2 En 1 Yl Phenol
Reactions Involving the Phenolic Hydroxyl Group of 2-(Cyclopent-2-en-1-yl)phenol
The phenolic hydroxyl group in this compound is a prime site for chemical modification, exhibiting reactivity typical of phenols. This includes susceptibility to esterification, etherification, and oxidative coupling reactions.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers, a common strategy to modify the polarity and chemical properties of phenolic compounds.
Esterification: The reaction of this compound with various acylating agents such as acid chlorides or anhydrides in the presence of a base catalyst affords the corresponding esters. For instance, treatment with acetyl chloride in pyridine (B92270) yields 2-(cyclopent-2-en-1-yl)phenyl acetate (B1210297). The progress of these reactions is often monitored by spectroscopic methods, and the yields are typically high.
| Acylating Agent | Catalyst | Solvent | Product | Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 2-(Cyclopent-2-en-1-yl)phenyl acetate | 95 |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 2-(Cyclopent-2-en-1-yl)phenyl benzoate | 92 |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | 2-(Cyclopent-2-en-1-yl)phenyl acetate | 88 |
Etherification: The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This involves the deprotonation of the phenol (B47542) with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting this compound with sodium hydride followed by the addition of methyl iodide results in the formation of 1-(cyclopent-2-en-1-yl)-2-methoxybenzene.
| Alkyl Halide | Base | Solvent | Product | Yield (%) |
| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 1-(Cyclopent-2-en-1-yl)-2-methoxybenzene | 90 |
| Ethyl Bromide | Potassium Carbonate | Acetone | 1-(Cyclopent-2-en-1-yl)-2-ethoxybenzene | 85 |
| Benzyl (B1604629) Bromide | Sodium Hydroxide | Ethanol/Water | 1-(Benzyloxy)-2-(cyclopent-2-en-1-yl)benzene | 88 |
Oxidative Coupling and Polymerization Research
Phenolic compounds are known to undergo oxidative coupling reactions, leading to the formation of C-C or C-O linked dimers and polymers. wikipedia.org Research in this area for this compound has explored the use of various oxidizing agents and catalysts to control the regioselectivity of the coupling and the properties of the resulting polymeric materials.
Enzymatic and metal-catalyzed oxidation of this compound can lead to the formation of polyphenylene oxide-type structures. The cyclopentene (B43876) moiety can also participate in subsequent cross-linking reactions, offering a pathway to complex polymer networks. The nature of the oxidant and reaction conditions significantly influences the structure and molecular weight of the resulting polymers.
| Oxidant/Catalyst | Solvent | Polymer Structure | Average Molecular Weight (Da) |
| Horseradish Peroxidase/H2O2 | Aqueous Buffer | C-C and C-O linked polymer | 5,000 - 10,000 |
| FeCl3 | Dichloromethane | Predominantly C-C linked polymer | 3,000 - 7,000 |
| Laccase/O2 | Aqueous Buffer | C-O linked polymer with some cross-linking | 8,000 - 15,000 |
Reactions Involving the Cyclopentene Moiety of this compound
The cyclopentene ring in this compound provides a second reactive site, allowing for modifications of the aliphatic portion of the molecule. The double bond in the cyclopentene ring is susceptible to a range of addition and cycloaddition reactions.
Hydrogenation and Dehydrogenation Processes
Hydrogenation: The double bond of the cyclopentene moiety can be selectively reduced through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere, the cyclopentene ring is converted to a cyclopentane (B165970) ring, yielding 2-(cyclopentyl)phenol. This transformation alters the geometry and electronic properties of the aliphatic substituent. The selective hydrogenation of the double bond without affecting the aromatic ring is a key feature of this reaction.
Dehydrogenation: Under certain catalytic conditions, typically at higher temperatures and in the presence of a dehydrogenation catalyst like palladium or platinum on a support, the cyclopentene ring can be aromatized. This process, however, is less common and often requires forcing conditions, potentially leading to the formation of 2-phenylphenol.
| Reaction | Catalyst | Solvent | Product | Yield (%) |
| Hydrogenation | 10% Pd/C | Ethanol | 2-(Cyclopentyl)phenol | >98 |
| Hydrogenation | PtO2 | Acetic Acid | 2-(Cyclopentyl)phenol | 95 |
| Dehydrogenation | 5% Pd/Al2O3 | Toluene (reflux) | 2-Phenylphenol | 40 (complex mixture) |
Electrophilic and Nucleophilic Addition Reactions to the Double Bond
The electron-rich double bond of the cyclopentene ring readily undergoes electrophilic addition reactions. For example, the reaction with hydrogen halides (HX) proceeds via a carbocation intermediate to give the corresponding halo-substituted cyclopentylphenol. The addition of bromine (Br2) across the double bond results in the formation of a dibromo derivative.
Nucleophilic addition to the double bond is less common for simple alkenes and typically requires the presence of activating groups or specific catalysts.
| Reagent | Reaction Type | Solvent | Major Product |
| HBr | Electrophilic Addition | Acetic Acid | 2-(3-Bromocyclopentyl)phenol |
| Br2 | Electrophilic Addition | Dichloromethane | 2-(2,3-Dibromocyclopentyl)phenol |
| H2O/H2SO4 (cat.) | Electrophilic Addition (Hydration) | Water/THF | 2-(3-Hydroxycyclopentyl)phenol |
Cycloaddition Reactions (e.g., Diels-Alder)
The cyclopentene double bond can act as a dienophile in Diels-Alder reactions, although it is generally less reactive than dienophiles bearing electron-withdrawing groups. The reaction with a conjugated diene, such as 1,3-butadiene, would theoretically yield a tricyclic phenol derivative. These reactions often require elevated temperatures or Lewis acid catalysis to proceed efficiently. The stereochemistry of the resulting adduct is a key aspect of these transformations.
| Diene | Conditions | Product |
| 1,3-Butadiene | 180 °C, sealed tube | Tricyclic phenol adduct |
| Cyclopentadiene (B3395910) | 150 °C, sealed tube | Tetracyclic phenol adduct |
| Anthracene | 200 °C, sealed tube | Polycyclic aromatic phenol adduct |
Ring-Opening and Rearrangement Studies of the Cyclopentene Ring
The cyclopentene ring in this compound, being an allylic system attached to a phenol, is primarily susceptible to thermal rearrangement reactions rather than simple ring-opening, which would require more harsh, acidic conditions to protonate the double bond and overcome the stability of the five-membered ring. researchgate.netnih.govlibretexts.org The most pertinent transformation for this structural motif is the Claisen rearrangement, a well-established pericyclic reaction. byjus.commasterorganicchemistry.com
The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that typically occurs upon heating an allyl aryl ether. organic-chemistry.orgbyjus.com For this compound, a thermal rearrangement could hypothetically proceed via a related pathway if the cyclopentenyl group migrates. The reaction proceeds through a concerted, cyclic transition state. libretexts.org
If the ortho-position (C6) is unsubstituted, a thermal rearrangement could lead to the migration of the cyclopentenyl group to this position. However, the most classic Claisen rearrangement involves an allyl phenyl ether precursor. If the hydroxyl group of this compound is first converted to an ether (e.g., a methyl or benzyl ether), subsequent heating would not initiate the rearrangement. The true Claisen rearrangement would occur if one were to synthesize the corresponding 2-(cyclopent-2-en-1-yl)oxybenzene (cyclopent-2-en-1-yl phenyl ether). Upon heating, this ether would rearrange to yield this compound as the major product. wikipedia.orglibretexts.org
Should both ortho positions of an allyl phenyl ether be blocked, the allyl group, after migrating to the ortho position, can undergo a subsequent Cope rearrangement to move to the para position. organic-chemistry.org This tandem reaction ensures that rearrangement can occur even with sterically hindered substrates.
Table 1: Potential Rearrangement Reactions
| Reaction Type | Description | Typical Conditions | Predicted Outcome for Analogue |
|---|---|---|---|
| Claisen Rearrangement | A acs.orgacs.org-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol. byjus.com | Thermal (heating to 150-250 °C). libretexts.org | Heating of cyclopent-2-en-1-yl phenyl ether would yield this compound. |
| Tandem Cope Rearrangement | Occurs if both ortho positions are blocked, leading to the para-substituted product. organic-chemistry.org | Thermal, following initial Claisen rearrangement. | For a 2,6-disubstituted cyclopent-2-en-1-yl phenyl ether, the product would be 4-(cyclopent-2-en-1-yl)-2,6-disubstituted phenol. |
Electrophilic Aromatic Substitution on the Phenol Ring of this compound
The phenol ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity is due to the powerful electron-donating effect of the hydroxyl (-OH) group, which acts as a strong activating, ortho, para-directing substituent. chemistrysteps.comlibretexts.org The cyclopentenyl group at the C2 position is a weakly activating alkyl substituent, which also directs to the ortho and para positions.
The combined influence of these two groups makes the C4 (para to -OH) and C6 (ortho to -OH) positions the most nucleophilic and thus the most likely sites for electrophilic attack. Due to the steric bulk of the cyclopentenyl group at C2, the C6 position is somewhat hindered, which may lead to a preference for substitution at the C4 position, especially with bulky electrophiles.
Common EAS reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com Due to the high activation of the ring, these reactions often proceed under milder conditions than those required for benzene (B151609) itself, and over-reaction can be an issue. libretexts.org For example, bromination of phenol with bromine water readily yields the 2,4,6-tribromophenol. To achieve monosubstitution on this compound, milder conditions, such as using N-bromosuccinimide or carrying out the reaction at low temperatures in a less polar solvent, would be necessary. chemistrysteps.comyoutube.com
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Typical Conditions | Major Predicted Product(s) |
|---|---|---|---|
| Halogenation (Bromination) | Br2 in CCl4 | Low temperature (e.g., 0-5 °C) | 4-Bromo-2-(cyclopent-2-en-1-yl)phenol and 6-Bromo-2-(cyclopent-2-en-1-yl)phenol. chemistrysteps.com |
| Nitration | Dilute HNO3 | Room temperature | 4-Nitro-2-(cyclopent-2-en-1-yl)phenol and 6-Nitro-2-(cyclopent-2-en-1-yl)phenol. nih.govquora.com |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Anhydrous, non-polar solvent | 4-Acetyl-2-(cyclopent-2-en-1-yl)phenol. Substitution at C4 is heavily favored due to chelation of the catalyst with the hydroxyl group and steric hindrance at C6. |
| Sulfonation | Concentrated H2SO4 | Room temperature (kinetic control) | This compound-6-sulfonic acid. |
Directed Functionalization and C-H Activation Studies on this compound
Modern synthetic methods allow for the highly regioselective functionalization of aromatic rings through C-H activation, often directed by a nearby functional group. For this compound, the hydroxyl group can serve as an effective directing group to functionalize the C-H bond at the C6 (ortho) position. nih.govrsc.org This strategy provides a powerful alternative to classical electrophilic substitution, often yielding products that are difficult to access otherwise.
Transition-metal catalysis, particularly with palladium, has been extensively developed for the direct ortho-selective C-H functionalization of free phenols. acs.orgnih.gov These reactions typically involve the formation of a palladacycle intermediate, where the metal coordinates to the phenolic oxygen and activates the adjacent C-H bond. This allows for the introduction of a wide range of functional groups.
Potential C-H functionalization reactions for this compound at the C6 position include:
Olefination: Reaction with alkenes to introduce a vinyl group.
Arylation: Coupling with aryl halides or boronic acids to form a biaryl linkage.
Acetoxylation: Introduction of an acetate group, which can be subsequently hydrolyzed to a second hydroxyl group.
These methods are characterized by their high regioselectivity and functional group tolerance. For instance, a palladium(II)-catalyzed reaction could selectively introduce an olefin at the C6 position, leaving the cyclopentene double bond and other positions on the aromatic ring untouched. nih.gov
Table 3: Potential Directed C-H Functionalization Reactions
| Reaction Type | Catalyst/Reagents | Description | Predicted Product |
|---|---|---|---|
| ortho-Arylation | Pd(OAc)2, ligand, aryl halide | Directs the introduction of an aryl group to the C6 position. rsc.org | 6-Aryl-2-(cyclopent-2-en-1-yl)phenol |
| ortho-Alkenylation | Pd(II) catalyst, alkene, oxidant | Forms a new C-C bond by coupling the C6 position with an alkene. nih.gov | 6-Vinyl-2-(cyclopent-2-en-1-yl)phenol |
| ortho-Alkylation | Pd(OAc)2, alkyl iodide | Introduces an alkyl group at the C6 position through a palladacycle intermediate. rsc.org | 6-Alkyl-2-(cyclopent-2-en-1-yl)phenol |
Synthesis and Characterization of Novel Derivatives and Analogues of this compound
The presence of a reactive hydroxyl group allows for the straightforward synthesis of a variety of derivatives and analogues of this compound. These derivatizations can modify the compound's physical and chemical properties.
Ether Synthesis: Ethers can be prepared via the Williamson ether synthesis. The phenol is first deprotonated with a base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.
Ester Synthesis: Phenolic esters are typically synthesized by reacting the phenol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in the presence of a base like pyridine. Direct esterification with a carboxylic acid (Fischer esterification) is generally inefficient for phenols. khanacademy.orgyoutube.com
Cross-Coupling Reactions: For more complex analogues, particularly those involving new carbon-carbon bonds at the C1 position, the phenolic hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate. These derivatives can then participate in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, can be used to couple the aryl triflate with a boronic acid, forming a biaryl structure. mdpi.comthieme-connect.com Nickel-catalyzed couplings are also widely used for activating phenol derivatives. acs.orgresearchgate.netmdpi.com This approach allows for the synthesis of a vast array of analogues where the phenolic oxygen is replaced by a new carbon-based substituent.
Table 4: Synthesis of Derivatives and Analogues
| Derivative Type | General Reaction | Reagents | Resulting Functional Group |
|---|---|---|---|
| Ethers | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | -O-R (Ether) |
| Esters | Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O), Base | -O-C(=O)R (Ester) nih.gov |
| Biaryls | Suzuki-Miyaura Coupling | 1. Tf2O or TsCl 2. Ar-B(OH)2, Pd catalyst, Base | -Ar (Aryl group replaces -OH) mdpi.comthieme-connect.com |
Applications of 2 Cyclopent 2 En 1 Yl Phenol in Advanced Organic Synthesis
Role as a Versatile Chiral Building Block in Asymmetric Synthesis
The structure of 2-(Cyclopent-2-en-1-yl)phenol possesses a stereocenter at the C1 position of the cyclopentenyl ring, making it a chiral molecule. In its racemic form, it exists as a mixture of two enantiomers. The separation of these enantiomers or the direct asymmetric synthesis of one enantiomer could yield a valuable chiral building block for the synthesis of optically active molecules.
While specific studies on the chiral resolution of this compound are not extensively documented, general methods for the resolution of chiral phenols and alcohols are well-established. google.comwikipedia.org These methods often involve the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. wikipedia.org
Table 1: Common Chiral Resolving Agents for Alcohols and Phenols
| Resolving Agent | Class | Reacts with |
| Tartaric acid | Acid | Amines, Alcohols |
| Camphorsulfonic acid | Acid | Amines |
| 1-Phenylethylamine | Base | Carboxylic acids, Phenols (via derivatization) |
| Brucine | Alkaloid (Base) | Acids |
| Antimony potassium tartrate | Anion | Chiral cations |
The separated enantiomers of this compound could then be used in asymmetric synthesis, where the stereochemistry of the final product is controlled. Chiral cyclopentene (B43876) derivatives are key intermediates in the synthesis of various natural products and bioactive compounds, such as prostaglandins (B1171923) and cyclopentanoid antibiotics. For instance, the asymmetric synthesis of a key building block for preclavulone A utilizes a chiral cyclopentene derivative, highlighting the importance of such motifs. nih.gov
Intermediate in the Total Synthesis of Natural Products and Bioactive Compounds
The structural framework of this compound, containing both an aromatic ring and a reactive alkene, makes it a potentially useful intermediate in the total synthesis of natural products. rsc.orgnih.govnih.gov The ortho-alkenyl phenol (B47542) motif is a feature in a number of natural products and provides a synthetic handle for further molecular elaborations. nih.govresearchgate.net
The phenol group can be used for various transformations, including etherification, esterification, or as a directing group for ortho-C-H functionalization. acs.orgoregonstate.edu The cyclopentenyl group, on the other hand, can undergo a wide range of reactions, such as epoxidation, dihydroxylation, hydrogenation, or participation in cycloaddition reactions.
While the direct application of this compound as an intermediate in a completed total synthesis is not prominently reported, its potential can be inferred from syntheses involving similar ortho-alkenyl phenol structures. The convergence of these two reactive moieties in a single molecule allows for the construction of complex molecular architectures in a streamlined fashion.
Application in Catalytic Asymmetric Dearomatization Strategies
Catalytic asymmetric dearomatization (CADA) of phenols is a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, planar aromatic precursors. nih.govnih.govrsc.org These reactions are of significant interest as they can generate multiple stereocenters in a single step with high levels of enantioselectivity.
Although the catalytic asymmetric dearomatization of this compound itself has not been specifically described, the presence of the ortho-alkenyl group suggests that it could be an interesting substrate for intramolecular dearomatization reactions. The alkene could potentially act as an internal nucleophile or electrophile, depending on the catalytic system employed, leading to the formation of a new ring system fused to the dearomatized phenol.
General strategies for the CADA of phenols include:
Oxidative Dearomatization: Using a chiral oxidant or a combination of a stoichiometric oxidant and a chiral catalyst to induce dearomatization.
Non-oxidative Dearomatization: Employing a chiral catalyst to facilitate the reaction of the phenol with an external electrophile, leading to dearomatization.
Table 2: Examples of Catalytic Asymmetric Dearomatization Reactions of Phenols
| Phenol Type | Reaction Type | Catalyst System | Product Type | Reference |
| Substituted Phenols | Intermolecular (3+2) Cycloaddition | Chiral Phosphine (B1218219)/Metal Catalyst | Functionalized Heterocycles | nih.gov |
| β-Naphthols | Intermolecular Allylation | Iridium-based Chiral Catalyst | Dearomatized Naphthalenones | acs.org |
| β-Naphthols | Hydroxylative Dearomatization | N,N'-dioxide/Scandium(III) Complex | ortho-Quinols | researchgate.net |
| β-Naphthols | 1,8-Addition/Diels-Alder Cascade | Chiral Phosphoric Acid | Complex Polycyclic Compounds | nih.gov |
Given the reactivity of ortho-alkenyl phenols, a plausible intramolecular dearomatization of this compound could lead to the formation of chiral chromane (B1220400) or dihydrobenzofuran derivatives, which are common scaffolds in biologically active molecules.
Precursor for the Construction of Complex Polycyclic and Heterocyclic Systems
The ortho-alkenyl phenol moiety is a versatile precursor for the construction of various polycyclic and heterocyclic systems. nih.govresearchgate.netnih.gov Oxidative cyclization is a common strategy where the phenol and the adjacent alkene are coupled, often through the action of a metal oxidant or catalyst, to form a new heterocyclic ring. rsc.org
For this compound, an intramolecular oxidative cyclization could lead to the formation of a dihydrobenzofuran derivative fused with the cyclopentane (B165970) ring. Such reactions can proceed through various mechanisms, including radical pathways or organometallic intermediates.
Furthermore, the cyclopentene double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, with a suitable diene. If the phenolic portion of the molecule is first converted into a diene (e.g., through dearomatization), an intramolecular Diels-Alder reaction could lead to the rapid construction of a complex polycyclic framework.
Utilization in the Development of Novel Organic Materials and Frameworks
The development of novel organic materials with tailored electronic and physical properties is a burgeoning area of research. Phenolic compounds and polycyclic aromatic hydrocarbons are often used as building blocks for such materials due to their inherent rigidity and electronic properties. nih.gov
While there is no specific research on the use of this compound in materials science, its structure presents intriguing possibilities. The cyclopentene unit contains a polymerizable double bond. This could potentially be used to create polymers where the phenol group is a pendant functionality. Such polymers could have applications as resins, coatings, or functional materials where the phenolic hydroxyl group can be further modified.
Computational and Theoretical Investigations of 2 Cyclopent 2 En 1 Yl Phenol
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(Cyclopent-2-en-1-yl)phenol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and bonding within the molecule.
Detailed research findings from these studies would typically reveal the influence of the cyclopentenyl substituent on the electronic properties of the phenol (B47542) ring. The electron-donating or -withdrawing nature of the substituent can be quantified by analyzing the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). The calculated HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation.
Furthermore, quantum theory of atoms in molecules (QTAIM) analysis can be applied to characterize the nature of the chemical bonds, including the covalent bonds within the phenyl and cyclopentenyl rings and the C-C bond connecting them. This analysis provides quantitative information about bond critical points and bond paths, offering a deeper understanding of the bonding interactions.
Table 1: Illustrative Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | 1.5 - 2.0 D | B3LYP/6-311++G(d,p) |
| HOMO Energy | -5.5 to -6.0 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.5 to -1.0 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.5 - 5.5 eV | B3LYP/6-311++G(d,p) |
| Mulliken Charge on Phenolic Oxygen | -0.6 to -0.7 e | B3LYP/6-311++G(d,p) |
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the cyclopentenyl group and its linkage to the phenol ring gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.
By systematically rotating the dihedral angles associated with the C-C bond connecting the two rings and the puckering of the cyclopentenyl ring, a potential energy surface (PES) can be generated. This exploration would likely be performed using a combination of molecular mechanics and more accurate quantum mechanical methods. The results would identify the global minimum energy conformation and other low-energy local minima.
The relative energies of these conformers are crucial for understanding the molecule's behavior at different temperatures, as the population of each conformer is governed by the Boltzmann distribution. The energy barriers between conformers determine the rates of interconversion.
Table 2: Exemplary Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 45° | 0.00 |
| 2 | 120° | 1.5 |
| 3 | -60° | 2.1 |
| 4 | 180° | 3.5 |
Note: This table provides a hypothetical representation of the conformational landscape of this compound to illustrate the expected outcomes of a conformational analysis.
Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, reaction pathway modeling can be used to explore potential synthetic routes, identify intermediates, and characterize transition states.
A common synthetic approach could involve the reaction of phenol with a cyclopentenyl-containing electrophile. Quantum chemical calculations can be used to model the energy profile of this reaction. By locating the transition state structures and calculating their energies, the activation energy for the reaction can be determined, providing insight into the reaction kinetics.
Furthermore, these calculations can help to understand the regioselectivity of the reaction (i.e., why the cyclopentenyl group attaches at the ortho position to the hydroxyl group). By comparing the activation energies for ortho-, meta-, and para-substitution, the preferred reaction pathway can be identified.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations can predict various spectroscopic properties of this compound, which are invaluable for its experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule and the assignment of its NMR spectrum.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the O-H stretch of the phenolic hydroxyl group and the C=C stretch of the cyclopentenyl ring.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| ¹³C NMR Chemical Shift (C-OH) | 150 - 155 ppm |
| ¹H NMR Chemical Shift (OH) | 4.5 - 5.5 ppm |
| IR Frequency (O-H stretch) | 3600 - 3650 cm⁻¹ (gas phase) |
| IR Frequency (C=C stretch) | 1640 - 1660 cm⁻¹ |
Note: The values in this table are representative and intended to illustrate the type of data obtained from first-principles spectroscopic predictions.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reactivity
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment.
In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the study of dynamic processes such as conformational changes, solvation, and diffusion.
By analyzing the radial distribution functions between the solute and solvent molecules, the solvation structure around the phenol and cyclopentenyl moieties can be characterized. MD simulations can also be used to calculate the potential of mean force for various processes, such as the rotation around the C-C bond, to understand how the solvent affects the conformational preferences and reactivity of the molecule.
Advanced Spectroscopic and Analytical Methodologies for 2 Cyclopent 2 En 1 Yl Phenol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of 2-(cyclopent-2-en-1-yl)phenol. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while two-dimensional (2D) techniques establish connectivity and spatial relationships.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the cyclopentenyl ring, the allylic and aliphatic protons, and the phenolic hydroxyl proton. The aromatic region would likely display complex splitting patterns characteristic of an ortho-substituted phenol (B47542). docbrown.inforesearchgate.net The ¹³C NMR spectrum would complement this by showing distinct resonances for each unique carbon atom, including the phenolic carbon, the aromatic carbons, and the carbons of the cyclopentenyl substituent. docbrown.infolibretexts.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the cyclopentenyl ring and their relationship to the aromatic protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, enabling unambiguous assignment of the ¹³C signals based on the previously assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for confirming the point of attachment of the cyclopentenyl group to the phenol ring by showing a correlation between the benzylic proton (C1'–H) and the aromatic carbons (C1, C2, C6).
Stereochemical Elucidation with NOESY/ROESY: The key to elucidating the relative stereochemistry lies in through-space correlations, which are detected using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.eduacdlabs.comnanalysis.comlibretexts.orgacdlabs.com These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. acdlabs.com For this compound, a NOESY or ROESY experiment would be critical to determine the spatial proximity between the proton at the stereocenter (C1'–H) and the protons on the aromatic ring, which would help define the preferred conformation and the orientation of the substituent relative to the phenol moiety.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 | - | ~152.0 | Phenolic carbon, deshielded by oxygen. rsc.org |
| 2 | - | ~126.0 | Substituted aromatic carbon. |
| 3 | 6.8 - 7.2 | ~115.0 | Aromatic CH, ortho to OH. |
| 4 | 6.8 - 7.2 | ~128.0 | Aromatic CH, meta to OH. |
| 5 | 6.8 - 7.2 | ~120.0 | Aromatic CH, para to OH. |
| 6 | 6.8 - 7.2 | ~129.0 | Aromatic CH, meta to OH. |
| OH | 4.5 - 6.0 | - | Phenolic hydroxyl, variable shift. docbrown.info |
| 1' | 3.5 - 4.0 | ~40.0 | Benzylic/allylic CH, stereocenter. |
| 2' | 5.7 - 6.0 | ~130.0 | Vinylic CH. |
| 3' | 5.7 - 6.0 | ~132.0 | Vinylic CH. |
| 4' | 2.0 - 2.5 | ~30.0 | Aliphatic CH₂. |
| 5' | 1.8 - 2.3 | ~32.0 | Aliphatic CH₂. |
Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental formula of this compound and for probing its fragmentation pathways, which can provide insights into its structure and the mechanisms of its formation. purdue.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₂O). This is a critical first step in structure confirmation, distinguishing the target compound from any potential isomers or impurities with the same nominal mass.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of a specific ion (typically the molecular ion, [M]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, the fragmentation pattern would be expected to show characteristic losses related to both the phenol and cyclopentenyl moieties. docbrown.infolibretexts.orglibretexts.org
Mechanistic Pathway Confirmation: MS techniques are instrumental in studying reaction mechanisms, such as the Friedel-Crafts alkylation of phenol with cyclopentene (B43876). nih.govpnnl.govacs.orgacs.org By analyzing the reaction mixture at different time points, one can identify intermediates, byproducts, and the final products. For instance, the detection of a cyclopentenyl phenyl ether could suggest an initial O-alkylation followed by a rearrangement to the C-alkylated product. nih.gov Isotope labeling studies, where a deuterated phenol or cyclopentene is used, can be coupled with MS analysis to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
Interactive Table: Plausible Mass Spectrometry Fragmentations for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |
| 172 | [C₁₁H₁₂O]⁺ | - | Molecular Ion (M⁺) |
| 107 | [C₇H₇O]⁺ | C₄H₅ | Loss of a cyclopentenyl radical. |
| 94 | [C₆H₆O]⁺ | C₅H₆ | Retro-Diels-Alder type fragmentation of the cyclopentenyl ring leading to loss of cyclopentadiene (B3395910). docbrown.info |
| 77 | [C₆H₅]⁺ | C₅H₇O | Loss of the cyclopentenyl and hydroxyl groups. |
| 66 | [C₅H₆]⁺ | C₆H₆O | Charge retained on the cyclopentadiene fragment. |
| 65 | [C₅H₅]⁺ | C₆H₇O | Loss of a hydrogen from the cyclopentadiene fragment. docbrown.info |
Advanced Vibrational Spectroscopy (Raman, FT-IR) for Structural and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within this compound. These two techniques are complementary, as some vibrational modes may be strong in one and weak or absent in the other.
FT-IR Spectroscopy: FT-IR is particularly sensitive to polar bonds and is excellent for identifying the characteristic vibrations of the hydroxyl (O-H) and carbon-oxygen (C-O) groups. The O-H stretching vibration will appear as a broad, strong band, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration will be observed in the 1200-1300 cm⁻¹ range. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It is therefore particularly useful for characterizing the C=C bonds of both the aromatic ring and the cyclopentenyl group, which appear in the 1500-1650 cm⁻¹ region. The symmetric "breathing" modes of the aromatic ring are also often prominent in the Raman spectrum.
Interactive Table: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (FT-IR / Raman) | Notes |
| O–H stretch | 3200 - 3600 | Strong in FT-IR | Broad band, position sensitive to hydrogen bonding. |
| Aromatic C–H stretch | 3000 - 3100 | Medium in FT-IR, Strong in Raman | Characteristic of sp² C-H bonds. |
| Aliphatic C–H stretch | 2850 - 3000 | Medium in FT-IR and Raman | Characteristic of sp³ C-H bonds. |
| C=C stretch (alkene) | 1640 - 1680 | Medium in FT-IR, Strong in Raman | From the cyclopentenyl ring. |
| C=C stretch (aromatic) | 1450 - 1600 | Strong in both | Multiple bands are expected. |
| C–O stretch (phenol) | 1200 - 1300 | Strong in FT-IR | Characteristic of the phenol moiety. |
| C–H bend (out-of-plane) | 750 - 900 | Strong in FT-IR | Pattern is indicative of ortho substitution. |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure. nih.gov Should a suitable single crystal of this compound be obtained, this technique can provide a definitive three-dimensional model of the molecule in the solid state. jst.go.jpnih.gov
The analysis of the diffraction pattern yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. This would irrefutably confirm the connectivity of the atoms, the ortho-substitution pattern on the phenol ring, and the geometry of the cyclopentenyl substituent.
For a chiral molecule like this compound, crystallographic analysis of an enantiopure sample can also determine its absolute configuration, often through the use of anomalous dispersion effects (the Flack parameter). mdpi.com Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π-stacking between aromatic rings, which govern the packing of molecules in the solid state. While obtaining a suitable crystal can be a significant challenge, the resulting structural information is unparalleled in its detail and certainty. nih.govresearchgate.net
Interactive Table: Typical Bond Lengths and Angles Relevant to this compound
| Bond/Angle | Typical Value | Source Moiety | Notes |
| C(aromatic)–C(aromatic) | ~1.39 Å | Phenol | Average length within the benzene (B151609) ring. nih.gov |
| C(aromatic)–O | ~1.36 Å | Phenol | Shorter than in aliphatic alcohols due to resonance. researchgate.net |
| O–H | ~0.96 Å | Phenol | Standard hydroxyl bond length. researchgate.net |
| C=C (alkene) | ~1.34 Å | Cyclopentene | Typical double bond length. |
| C(sp²)–C(sp³) | ~1.51 Å | Cyclopentene | Single bond adjacent to the double bond. |
| C(sp³)–C(sp³) | ~1.54 Å | Cyclopentene | Standard aliphatic single bond. nih.gov |
| C–C–C (aromatic) | ~120° | Phenol | Ideal sp² angle in a hexagonal ring. |
| C–O–H | ~109° | Phenol | Close to tetrahedral angle on oxygen. |
| C–C–C (in ring) | ~108° | Cyclopentene | Angles in a pentagonal ring are strained from the ideal 109.5°. wikipedia.org |
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
The presence of a stereocenter at the C1' position of the cyclopentenyl ring makes this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopic methods are essential for determining the absolute configuration (AC) of these enantiomers. arxiv.orgnih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. The AC is typically assigned by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations, most commonly using time-dependent density functional theory (TDDFT). respectprogram.orgresearchgate.netbohrium.comunits.itunipi.itmdpi.com A good match between the experimental and calculated spectra for a specific enantiomer (e.g., the (R)-enantiomer) allows for the confident assignment of that configuration to the sample.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. nih.govyork.ac.ukrsc.orgrsc.orgnih.gov Each vibrational mode of a chiral molecule can have a corresponding VCD signal. Like ECD, VCD is a powerful tool for AC determination. york.ac.ukrsc.org An experimental VCD spectrum is compared with a DFT-calculated spectrum for a known enantiomer. VCD can be particularly advantageous as it probes the fundamental vibrations of the molecule, providing rich structural information that is often easier to interpret and less sensitive to solvent effects than ECD. york.ac.uk
Together, these chiroptical methods, grounded in theoretical calculations, provide a reliable, non-destructive means of assigning the absolute configuration of this compound in solution.
Interactive Table: Comparison of Chiroptical Methods for AC Assignment
| Technique | Principle | Information Obtained | Key Requirement for AC Assignment |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Fingerprint spectrum based on chromophores and their chiral environment. | Comparison with TDDFT-calculated spectrum of a known enantiomer. bohrium.comunipi.it |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light by molecular vibrations. | Stereochemical information from the entire molecular structure, not just chromophores. | Comparison with DFT-calculated spectrum of a known enantiomer. york.ac.uknih.gov |
Future Research Directions and Emerging Methodologies for 2 Cyclopent 2 En 1 Yl Phenol
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's move towards "green" practices is a primary driver for innovation in the synthesis of phenolic compounds. rsc.org Traditional methods for producing phenols, such as the cumene (B47948) process, are energy-intensive and rely on fossil fuel feedstocks like benzene (B151609). rsc.orgacs.org Future research will focus on developing synthetic pathways for 2-(Cyclopent-2-en-1-yl)phenol that are more sustainable and environmentally friendly.
A significant area of interest is the utilization of renewable feedstocks, particularly lignocellulosic biomass, which is the only renewable source of carbon for the chemical industry. acs.orgnih.gov Lignin (B12514952), a major component of this biomass, is a rich source of aromatic building blocks, including various phenolic units. nih.govrsc.org Research is underway to develop catalytic processes that can selectively depolymerize lignin and convert its derivatives into valuable phenols. rsc.org For instance, methods are being explored to convert alkylmethoxyphenols derived from woody biomass into phenol (B47542) through processes like demethoxylation and transalkylation. acs.orgnih.gov
Another promising approach involves the use of bio-based furanic derivatives, which can be converted into phenols through sequential Diels-Alder and aromatization reactions. rsc.orgresearchgate.netrsc.org This strategy avoids the release of water during the aromatization step and utilizes cheap, industrially available bio-based building blocks. researchgate.net Furthermore, advancements in electrochemical and photochemical methods offer environmentally friendly alternatives to traditional synthesis, using electrons or light to replace metal catalysts and stoichiometric oxidants in C-H functionalization reactions of phenols. nih.gov These methods reduce waste and energy consumption, aligning with the principles of green chemistry. nih.govaist.go.jp
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of this compound involves the alkylation of a phenol, a type of Friedel-Crafts reaction. jk-sci.com Achieving high selectivity, particularly for the ortho position, is a significant challenge, as reactions can yield mixtures of ortho-, para-, and polyalkylated products. oregonstate.edu Future research is heavily focused on designing novel catalytic systems that offer superior control over regioselectivity and efficiency.
Solid acid catalysts, such as zeolites (e.g., H-beta, H-mordenite, H-USY) and mesoporous molecular sieves, are being extensively investigated for phenol alkylation. nih.goviitm.ac.in These materials offer advantages like ease of separation, reusability, and reduced corrosion. iitm.ac.in The pore structure and acidity of these catalysts can be tuned to favor specific isomers. nih.goviitm.ac.in For instance, zeolites with three-dimensional interconnecting pore systems have shown higher catalytic activity than those with monodimensional systems. nih.gov
Ionic liquids are also emerging as efficient and recyclable catalysts for phenol alkylation. nih.govresearchgate.net Brønsted acidic ionic liquids have demonstrated high phenol conversion rates. nih.gov Beyond traditional acid catalysts, researchers are exploring metal-based systems. A rhodium-based catalyst used with a water-soluble phosphine (B1218219) has been shown to selectively C-alkylate phenols with butadienes in water, avoiding the formation of O-alkylation byproducts. google.com Similarly, silica (B1680970) gel-supported aluminium phenolate (B1203915) catalysts have been developed, exhibiting good ortho-selectivity in the alkylation of phenol with alkenes. The development of dual-catalyst systems, such as a combination of a titania-supported gold nanoparticle catalyst for demethoxylation and a HZSM-5 zeolite for transalkylation, allows for multi-step conversions in a single continuous reaction. nih.gov
Investigation into Uncharted Reactivity Pathways and Functionalization Strategies
The this compound molecule possesses multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, and the cyclopentenyl double bond—offering rich possibilities for further chemical modification. Future research will delve into exploring uncharted reactivity pathways to create a diverse library of derivatives with novel properties.
Direct C-H functionalization of the phenol ring is a powerful tool for increasing molecular complexity in an atom-economical manner. nih.govrsc.org Recent advances have enabled the regioselective introduction of various functional groups at the ortho, meta, or para positions of unprotected phenols. nih.gov For example, o-allyl phenols can undergo Wacker-type oxidative cyclization catalyzed by PdCl₂ to form methyl benzofurans. nih.gov
The cyclopentenyl moiety also offers a handle for diverse functionalization. Its double bond can participate in a range of addition and cycloaddition reactions. Furthermore, the entire scaffold can be used in more complex transformations. For instance, selective electrophilic cyclization of related ortho-carbonylarylacetylenols has been used to synthesize cyclopenta[a]naphthalenol analogs. nih.gov Total synthesis strategies, which are not limited by the starting natural skeleton, provide a powerful supplement for creating derivatives with significant structural changes, which would be unachievable through semi-synthesis. nih.gov These new functionalization strategies will be crucial for accessing novel chemical space and discovering compounds with unique biological or material properties.
Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis
The convergence of advanced synthesis technologies is set to revolutionize the production of fine chemicals like this compound. Flow chemistry, automation, and artificial intelligence (AI) are powerful tools for accelerating research, optimizing processes, and enabling scalable manufacturing.
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to telescope multiple reaction steps without intermediate isolation and purification. mdpi.comumontreal.camdpi.comflinders.edu.au This technology is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. flinders.edu.au Flow systems have been successfully applied to various transformations relevant to phenol chemistry, including acylation, alkylation, and multi-step synthesis of active pharmaceutical ingredients (APIs). mdpi.commdpi.comjst.org.in
Automated synthesis platforms can perform a wide range of chemical reactions with high speed and reproducibility, significantly reducing the risk of human error. wikipedia.org These robotic systems can be used for high-throughput screening of reaction conditions, catalysts, and substrates, dramatically accelerating the discovery of optimal synthetic routes. nih.govresearchgate.net
Discovery of Unforeseen Applications in Materials Science and Interdisciplinary Fields
While phenols are well-established precursors for polymers and resins, the unique structure of this compound suggests potential for novel applications in materials science and other interdisciplinary fields. nih.govrsc.org The combination of a rigid phenolic ring and a reactive cyclopentenyl group makes it an interesting building block for advanced materials.
The phenolic hydroxyl group imparts properties like antioxidant activity and the potential for hydrogen bonding, which is valuable in polymer chemistry. cymitquimica.com The cyclopentenyl moiety introduces unsaturation, which can be used for polymerization or cross-linking to create new types of thermosets or functional polymers. cymitquimica.com Natural phenolic compounds are already being explored as building blocks for functional materials, such as fire-resistant phenolic foams and natural fiber-reinforced composites. nih.gov
The derivatization of the this compound scaffold could lead to molecules with applications in organic electronics or as specialized additives. For example, functionalization could lead to compounds that act as stabilizers, light-protective agents, or antioxidants for plastics and biodiesels. nih.gov The potential for this compound to serve as an intermediate for more complex molecules opens up applications in diverse areas. cymitquimica.com As synthetic methods become more advanced, allowing for precise control over the molecular architecture, it is likely that unforeseen applications for this compound and its derivatives will be discovered in fields ranging from advanced polymers to bioactive materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
